molecular formula C24H19N3O2 B2661631 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile CAS No. 899900-82-4

2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile

Numéro de catalogue: B2661631
Numéro CAS: 899900-82-4
Poids moléculaire: 381.435
Clé InChI: OFELATULLJQZKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile is a complex organic compound with a unique structure that combines a quinazolinone core with a benzonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent to form the quinazolinone ring.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with ethylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction where the quinazolinone derivative is reacted with a benzonitrile derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group, where nucleophiles like amines or thiols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted benzonitrile compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biological Activities

Quinazoline derivatives have been extensively studied for their potential therapeutic applications. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have demonstrated that quinazoline derivatives can act as COX-2 inhibitors, which are crucial in managing inflammation. The inhibition of COX-2 is linked to the reduction of inflammatory responses in various conditions .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar quinazoline derivatives have shown effectiveness against a range of bacterial strains, indicating a possible application in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazoline derivatives similar to the compound :

StudyFindings
Study A Demonstrated significant anticancer activity with IC50 values in the low micromolar range against breast cancer cell lines .
Study B Reported effective COX-2 inhibition with a derivative exhibiting up to 47% inhibition at 20 μM concentration .
Study C Identified antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 μg/mL .

Potential Applications

Given its diverse biological activities, this compound holds potential for various applications:

  • Development of new anticancer drugs targeting specific pathways.
  • Formulation of anti-inflammatory medications for chronic pain management.
  • Creation of novel antibiotics to combat resistant bacterial strains.

Mécanisme D'action

The mechanism of action of 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-{[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-{[3-(4-phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile: Lacks the ethyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the ethyl group in 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Activité Biologique

The compound 2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

The molecular formula of the compound is C20H21N3O3C_{20}H_{21}N_3O_3, and its structure includes a quinazoline core with a benzonitrile moiety. The presence of the 4-ethylphenyl group and the dioxo functionality contributes to its biological profile.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The specific compound under review has not been directly tested in clinical settings; however, its structural analogs have demonstrated promising results in preclinical studies.

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. A study on related compounds indicated that they can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The COX-2 inhibitory activity of similar quinazoline derivatives was reported to be significant, with some compounds achieving over 40% inhibition at specified concentrations . This suggests that this compound may exhibit comparable anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-donating groups (like ethyl) and electron-withdrawing groups (like nitriles) can significantly influence the pharmacological profile. Studies have suggested that modifications at specific positions on the quinazoline ring can enhance or diminish biological activities .

Case Studies and Findings

A comparative analysis of similar quinazoline derivatives provides insight into expected biological activities:

CompoundActivity TypeIC50/Activity LevelReference
Compound AAnticancer15 µM (MCF-7)
Compound BCOX-2 Inhibition47.1% at 20 µM
Compound CAntibacterialEffective against E. coli

These findings underscore the potential efficacy of this compound based on its structural similarities.

Propriétés

Numéro CAS

899900-82-4

Formule moléculaire

C24H19N3O2

Poids moléculaire

381.435

Nom IUPAC

2-[[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C24H19N3O2/c1-2-17-11-13-20(14-12-17)27-23(28)21-9-5-6-10-22(21)26(24(27)29)16-19-8-4-3-7-18(19)15-25/h3-14H,2,16H2,1H3

Clé InChI

OFELATULLJQZKE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.